Cas no 71777-66-7 (1-(6-Methylpyridin-2-yl)ethanol)
1-(6-Methylpyridin-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- a,6-dimethyl-2-Pyridinemethanol
- SCHEMBL507079
- MFCD20400872
- AKOS012864680
- NSC-600388
- CS-0282236
- NSC600388
- 1-(6-methyl-2-pyridyl)ethanol
- 2-(1-hydroxyethyl)-6-methylpyridine
- (+/-)-2-(1-Hydroxyethyl)-6-methylpyridine
- CHEMBL1979136
- 1-(6-methylpyridin-2-yl)ethan-1-ol
- 1-(6-Methyl-pyridin-2-yl)-ethanol
- SB54533
- 1-(6-methylpyridin-2-yl)ethanol
- (+/-)-1-(6-Methyl-pyridin-2-yl)-ethanol
- AB7630
- CHPLROKJXHCPLY-UHFFFAOYSA-N
- AS-44864
- pyridine, 2-(1-hydroxyethyl)-6-methyl-
- NCI60_004495
- BCB47621
- DS-020423
- EN300-297604
- SB47085
- 1-(6-Methyl-2-pyridinyl)ethanol
- (R)-1-(6-Methyl-2-pyridyl)ethanol
- 71777-66-7
- MFCD16620344
- SY319913
- EIA24469
- 1-(6-Methylpyridin-2-yl)ethanol
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- MDL: MFCD16620344
- Inchi: 1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3
- InChI Key: CHPLROKJXHCPLY-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC=C(C)N=1
Computed Properties
- Exact Mass: 137.084063974g/mol
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 33.1Ų
1-(6-Methylpyridin-2-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM322924-1g |
1-(6-Methylpyridin-2-yl)ethanol |
71777-66-7 | 95% | 1g |
$373 | 2021-08-18 | |
| TRC | M222778-10mg |
1-(6-Methylpyridin-2-yl)ethanol |
71777-66-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222778-50mg |
1-(6-Methylpyridin-2-yl)ethanol |
71777-66-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M222778-100mg |
1-(6-Methylpyridin-2-yl)ethanol |
71777-66-7 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Chemenu | CM322924-1g |
1-(6-Methylpyridin-2-yl)ethanol |
71777-66-7 | 95% | 1g |
$373 | 2022-06-10 | |
| abcr | AB451031-250 mg |
1-(6-Methylpyridin-2-yl)ethanol; 95% |
71777-66-7 | 250mg |
€402.30 | 2023-04-22 | ||
| abcr | AB451031-1 g |
1-(6-Methylpyridin-2-yl)ethanol; 95% |
71777-66-7 | 1g |
€877.40 | 2023-04-22 | ||
| Enamine | EN300-297604-1g |
1-(6-methylpyridin-2-yl)ethan-1-ol |
71777-66-7 | 1g |
$557.0 | 2023-09-06 | ||
| Enamine | EN300-297604-5g |
1-(6-methylpyridin-2-yl)ethan-1-ol |
71777-66-7 | 5g |
$1614.0 | 2023-09-06 | ||
| Enamine | EN300-297604-10g |
1-(6-methylpyridin-2-yl)ethan-1-ol |
71777-66-7 | 10g |
$2393.0 | 2023-09-06 |
1-(6-Methylpyridin-2-yl)ethanol Suppliers
1-(6-Methylpyridin-2-yl)ethanol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-(6-Methylpyridin-2-yl)ethanol
Professional Introduction to 1-(6-Methylpyridin-2-yl)ethanol (CAS No. 71777-66-7)
1-(6-Methylpyridin-2-yl)ethanol, a compound with the chemical formula C9H12O, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 71777-66-7, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a pyridine ring with a methyl substituent at the 6-position and a hydroxyl group at the 2-position makes it a versatile intermediate for synthesizing various bioactive molecules.
The structure of 1-(6-Methylpyridin-2-yl)ethanol contributes to its reactivity and functionality, making it a valuable building block in organic synthesis. The pyridine core is known for its ability to interact with biological targets, while the hydroxyl group provides opportunities for further functionalization. These features have led to its exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in 1-(6-Methylpyridin-2-yl)ethanol due to its role in synthesizing molecules with potential pharmacological activity. One notable area of research involves its use in the development of central nervous system (CNS) drugs. The pyridine moiety is frequently found in compounds that interact with neurotransmitter receptors, making it an attractive scaffold for designing new treatments for neurological disorders.
Recent studies have highlighted the compound's utility in the synthesis of GABA receptor modulators. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and modulating its receptor activity has been shown to have therapeutic benefits for conditions such as anxiety and epilepsy. The research indicates that derivatives of 1-(6-Methylpyridin-2-yl)ethanol can exhibit potent GABAergic effects, making them promising candidates for further development.
Another area where 1-(6-Methylpyridin-2-yl)ethanol has shown promise is in the development of anti-inflammatory agents. Inflammation is a complex biological process that underlies many diseases, and finding new ways to modulate it is crucial for developing effective treatments. Compounds that interact with inflammatory pathways often incorporate heterocyclic structures like pyridine. Preliminary studies suggest that derivatives of this compound may have anti-inflammatory properties by interacting with specific enzymes and receptors involved in the inflammatory response.
The synthesis of 1-(6-Methylpyridin-2-yl)ethanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, reduction processes, and condensation reactions. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to enhance efficiency and selectivity.
In terms of applications, 1-(6-Methylpyridin-2-yl)ethanol is not only valuable in drug discovery but also in material science. Its structural features make it suitable for use as a ligand in coordination chemistry, where it can bind to metal ions to form complex compounds with various applications. These complexes can be used as catalysts or sensors, demonstrating the compound's versatility beyond pharmaceuticals.
The pharmacokinetic properties of 1-(6-Methylpyridin-2-yl)ethanol and its derivatives are also subjects of extensive research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic potential. Studies have begun to explore how modifications to the pyridine ring and hydroxyl group can influence these properties, leading to more effective drug candidates.
Future directions in research on 1-(6-Methylpyridin-2-yl)ethanol include exploring its role in treating metabolic disorders. Emerging evidence suggests that compounds with similar structures may impact metabolic pathways by interacting with enzymes involved in glucose and lipid metabolism. This opens up possibilities for developing new treatments for conditions such as diabetes and obesity.
The environmental impact of synthesizing and using 1-(6-Methylpyridin-2-yl)ethanol is also an important consideration. Green chemistry principles are being applied to develop more sustainable synthetic methods that minimize waste and reduce energy consumption. Innovations such as flow chemistry and biocatalysis are being explored to make the production process more environmentally friendly.
In conclusion, 1-(6-Methylpyridin-2-yl)ethanol (CAS No. 71777-66-7) is a multifaceted compound with significant potential in pharmaceuticals and beyond. Its unique structure makes it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting neurological and inflammatory disorders. As research continues to uncover new applications and synthetic methods, this compound is poised to play an increasingly important role in science and industry.
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